molecular formula C7H7BrN2O B1337717 5-Bromo-4-methyl-3-pyridinecarboxamide CAS No. 677702-08-8

5-Bromo-4-methyl-3-pyridinecarboxamide

Cat. No.: B1337717
CAS No.: 677702-08-8
M. Wt: 215.05 g/mol
InChI Key: NEMOGJGTCATZAO-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-3-pyridinecarboxamide is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . It is also known by its IUPAC name, 5-bromo-4-methylnicotinamide . This compound is a derivative of nicotinamide, featuring a bromine atom at the 5-position and a methyl group at the 4-position of the pyridine ring.

Preparation Methods

The synthesis of 5-Bromo-4-methyl-3-pyridinecarboxamide typically involves the bromination of 4-methyl-3-pyridinecarboxamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an appropriate solvent such as acetic acid or dichloromethane .

Chemical Reactions Analysis

5-Bromo-4-methyl-3-pyridinecarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-4-methyl-3-pyridinecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

5-Bromo-4-methyl-3-pyridinecarboxamide can be compared with other similar compounds, such as:

    5-Bromonicotinamide: Similar structure but lacks the methyl group at the 4-position.

    4-Methylnicotinamide: Similar structure but lacks the bromine atom at the 5-position.

    Nicotinamide: The parent compound without any substitutions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-bromo-4-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4-5(7(9)11)2-10-3-6(4)8/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMOGJGTCATZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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